molecular formula C8H16O2S B1276066 Ethyl (tert-butylthio)acetate CAS No. 60178-20-3

Ethyl (tert-butylthio)acetate

Cat. No.: B1276066
CAS No.: 60178-20-3
M. Wt: 176.28 g/mol
InChI Key: FFJMCUJLEIRSMJ-UHFFFAOYSA-N
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Description

Ethyl (tert-butylthio)acetate is an organic compound with the molecular formula C8H16O2S and a molecular weight of 176.28 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl (tert-butylthio)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with enzymes involved in esterification and hydrolysis reactions, influencing the overall reaction kinetics and outcomes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression patterns, potentially affecting the transcription of genes involved in metabolic pathways and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving esterification and hydrolysis reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active or passive transport mechanisms, depending on its chemical properties. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (tert-butylthio)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with tert-butylthiol in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the ethyl group by the tert-butylthio group.

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tert-butylthio)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Ethyl (tert-butylthio)acetate is widely used in scientific research due to its versatility . Some of its applications include:

Comparison with Similar Compounds

Ethyl (tert-butylthio)acetate can be compared with other similar compounds, such as tert-butylthiol and ethyl acetate .

    Tert-butylthiol: Shares the tert-butylthio group but differs in its overall structure and reactivity.

    Ethyl acetate: Lacks the tert-butylthio group, resulting in different chemical properties and applications.

This compound is unique due to the presence of both the ethyl and tert-butylthio groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

ethyl 2-tert-butylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMCUJLEIRSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406943
Record name Ethyl (tert-butylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60178-20-3
Record name Ethyl 2-[(1,1-dimethylethyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60178-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (tert-butylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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